4,6-Dimethyl-2H-pyran-2-one

Description

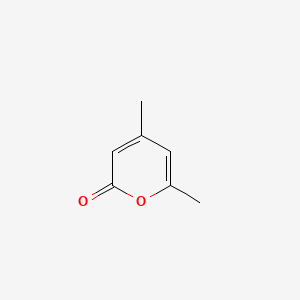

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYLIUKQQQXXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060973 | |

| Record name | 2H-Pyran-2-one, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-09-2 | |

| Record name | Mesitene lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitene lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-2-one, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITENE LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2MA4KIQ1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Pyran-2-one Scaffold

An In-Depth Technical Guide to 4,6-Dimethyl-2H-pyran-2-one

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 675-09-2), a versatile heterocyclic compound. Belonging to the α-pyrone class, this molecule serves as a significant building block in organic synthesis and holds potential in the development of novel therapeutics. This document delves into its fundamental physicochemical properties, spectroscopic signature, established synthetic routes, and characteristic reactivity. Furthermore, it explores its applications as a privileged scaffold in medicinal chemistry and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical landscape.

The pyran-2-one ring system, a six-membered heterocyclic lactone, is a recurring motif in a multitude of natural products that exhibit significant biological activities.[1] This prevalence has established pyran-2-ones, also known as α-pyrones, as "privileged scaffolds" in medicinal chemistry—frameworks that can interact with multiple biological targets.[1] this compound, a specific derivative, has garnered interest for its utility as a versatile precursor in the synthesis of more complex molecular architectures.[1][2] Its unique chemical properties, stemming from the conjugated diene and lactone system, make it a valuable tool for synthetic chemists.[1]

Physicochemical and Spectroscopic Profile

Core Properties

This compound typically appears as a white to light yellow crystalline solid or low-melting mass with a characteristic sweet, caramel-like odor.[3][4] It is a moderately polar compound, showing good solubility in organic solvents like ethanol and acetone.[5]

| Property | Value | Source(s) |

| CAS Number | 675-09-2 | [1][6][7][8] |

| Molecular Formula | C₇H₈O₂ | [6][7][8] |

| Molecular Weight | 124.14 g/mol | [1][6][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4,6-Dimethyl-2-pyrone, 4,6-Dimethylcoumalin, Mesitene lactone | [4][7] |

| Melting Point | 48-50 °C | [3][9] |

| Boiling Point | ~245-254 °C | [5][10] |

| Density | ~1.05 g/cm³ | [3][5] |

| Appearance | White to light yellow crystalline solid/mass | [3][5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly characteristic. It typically displays singlets for the two methyl groups (at C4 and C6) around δ 2.1–2.3 ppm. The two vinylic protons on the pyranone ring (at C3 and C5) also produce distinct signals.[1]

-

¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, including the carbonyl carbon (C2) of the lactone, the four sp² carbons of the ring, and the two methyl carbons.

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns.[11] For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 124, corresponding to its molecular weight.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is effective for identifying key functional groups.[11] The spectrum of this compound will be dominated by a strong absorption band characteristic of the α,β-unsaturated lactone carbonyl (C=O) stretching vibration, typically appearing in the 1700-1730 cm⁻¹ region. Additional peaks corresponding to C=C stretching of the conjugated system and C-H stretching of the methyl and vinylic groups will also be present.

Synthesis and Chemical Reactivity

Established Synthetic Routes

The construction of the this compound scaffold is well-documented. Foundational methods often rely on the condensation of 1,3-dicarbonyl compounds or their equivalents.[1] One-pot syntheses have been developed that provide efficient access to this and related pyran-2-ones.[12][13][14]

Below is a representative one-pot protocol for the synthesis of related 2H-pyran-2-ones, which illustrates the general principles involved.

Experimental Protocol: One-Pot Synthesis of a 2H-Pyran-2-one Derivative

Objective: To synthesize a substituted 2H-pyran-2-one via a domino reaction, illustrating a common synthetic strategy.

Methodology Rationale: This procedure utilizes a base-promoted domino reaction. The base facilitates the initial condensation, and subsequent intramolecular cyclization and dehydration lead to the stable pyranone ring system. Using a one-pot approach enhances efficiency by minimizing intermediate isolation steps.

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting β-ketothioamide (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (DMF, 5 mL).[15]

-

Initial Reflux: Heat the reaction mixture to 100 °C and reflux for approximately 1.5 hours.[15] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Acidification and Cyclization: After the initial reaction is complete, carefully add 1N hydrochloric acid (1 mL) to the mixture.[15] Continue stirring at 100 °C for an additional 30 minutes to facilitate cyclization and dehydration.

-

Product Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final 2H-pyran-2-one product.

Caption: General workflow for the synthesis of 2H-pyran-2-ones.

Core Reactivity

The reactivity of this compound is defined by its conjugated heterocyclic system, which presents multiple sites for chemical transformation.

Nucleophilic Attack: The pyran-2-one ring possesses three primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2), and the vinylic carbons at C4 and C6.[1] Reactions with various nucleophiles can lead to ring-opening, followed by rearrangement to form other heterocyclic systems like pyridones or pyrazoles.[1]

Pericyclic Reactions (Diels-Alder): The molecule can act as a diene component in [4+2] Diels-Alder cycloadditions.[1] The initial adduct is often unstable and can undergo a retro-Diels-Alder reaction with the elimination of carbon dioxide, forming a new diene. This reactivity is a powerful tool for constructing complex cyclic systems.[1]

Derivatization: The core scaffold can be functionalized through various transformations. For instance, oxidation can be employed to synthesize derivatives like 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid.[1]

Caption: Key electrophilic (E) and nucleophilic (N) sites.

Applications in Drug Development and Organic Synthesis

The pyran motif is a core structural subunit in numerous natural products and pharmacologically active molecules.[16][17] Consequently, pyran-2-one derivatives are valuable intermediates in drug discovery.

-

Building Block: this compound serves as a precursor for a wide array of more complex heterocyclic compounds through the reactivity patterns described above.[2]

-

Bioactive Scaffolds: The pyran-2-one core is associated with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[16] This makes its derivatives, including those from this compound, attractive targets for synthesis and screening in drug development programs.

-

Precursor to Novel Structures: It has been notably used in the synthesis of 1,3-dimethylcyclobutadiene, a highly reactive and theoretically significant molecule, by trapping it within a crystalline matrix.[3][9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing personal protective equipment (PPE) such as safety glasses and gloves. Avoid creating dust if handling the solid form.

-

Storage: Store in a cool, dry place, typically between 2-8°C, away from incompatible materials.[3][4]

-

Toxicity: The oral LD50 in mice (intraperitoneal) is reported as 750 mg/kg.[10] It is classified under WGK 3 in Germany, indicating it is highly hazardous to water.[3]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an important tool for organic chemists. For professionals in drug development, it represents a valuable scaffold for the creation of diverse molecular libraries aimed at discovering new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in both academic and industrial research settings.

References

- This compound | 675-09-2 - Benchchem. (URL: )

-

This compound | CAS 675-09-2 - Matrix Fine Chemicals. (URL: [Link])

-

This compound - Stenutz. (URL: [Link])

-

This compound - CAS:675-09-2 - Sunway Pharm Ltd. (URL: [Link])

-

This compound | Solubility of Things. (URL: [Link])

-

This compound | CAS#:675-09-2 | Chemsrc. (URL: [Link])

-

Chemical Properties of 2H-Pyran-2-one, 4,6-dimethyl- (CAS 675-09-2) - Cheméo. (URL: [Link])

-

4-hydroxy-3,6-dimethyl-2H-pyran-2-one, 5192-62-1 - The Good Scents Company. (URL: [Link])

-

4-hydroxy-3,6-dimethyl-2H-pyran-2-one Safety Data Sheets(SDS) lookchem. (URL: [Link])

-

2H-Pyran-2-one, tetrahydro-4,6-dimethyl- | C7H12O2 - PubChem. (URL: [Link])

-

A Simple Preparation of Some 4Methyl2H-pyran-2-ones - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (URL: [Link])

-

Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega - ACS Publications. (URL: [Link])

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. (URL: [Link])

-

ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES - Semantic Scholar. (URL: [Link])

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (URL: [Link])

-

3,4-Dihydro-4,6-dimethyl-2H-pyran-2-one - Optional[17O NMR] - Chemical Shifts. (URL: [Link])

-

2,6-Dimethyl-4-pyranone | C7H8O2 | CID 13862 - PubChem. (URL: [Link])

-

(PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. (URL: [Link])

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (URL: [Link])

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

Sources

- 1. This compound | 675-09-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,6-Dimethyl-2-pyrone CAS#: 675-09-2 [m.chemicalbook.com]

- 4. 4,6-Dimethyl-2-pyrone | 675-09-2 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | CAS 675-09-2 [matrix-fine-chemicals.com]

- 7. parchem.com [parchem.com]

- 8. This compound - CAS:675-09-2 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | CAS#:675-09-2 | Chemsrc [chemsrc.com]

- 10. This compound [stenutz.eu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

a-pyrone scaffolds in natural products

An In-depth Technical Guide to α-Pyrone Scaffolds in Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-pyrone scaffold is a ubiquitous and privileged structural motif found in a vast array of natural products derived from microbial, fungal, and plant sources. These compounds exhibit a remarkable diversity of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of α-pyrone-containing natural products, delving into their biosynthesis, chemical synthesis, and profound implications for drug discovery and development. We will explore the enzymatic machinery responsible for their formation, dissect modern synthetic strategies for accessing this scaffold, and examine the structure-activity relationships that govern their potent biological effects. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

The α-Pyrone Core: A Privileged Scaffold in Nature's Arsenal

The α-pyrone, or 2-pyrone, is a six-membered unsaturated lactone that forms the core of numerous biologically active natural products.[1][2] Its prevalence across different kingdoms of life underscores its evolutionary significance as a versatile molecular scaffold.[1] The inherent reactivity of the α,β-unsaturated ester system, combined with the diverse array of substituents appended to the pyrone ring, gives rise to a wide spectrum of pharmacological properties.[3][4] This has made the α-pyrone scaffold a focal point for synthetic chemists and drug discovery programs.[1][3] Notable examples of FDA-approved drugs containing a related benzopyrone core, such as the anticoagulant warfarin, highlight the therapeutic potential of this structural class.[5]

Biosynthesis: Nature's Elegant Assembly Lines

The biosynthesis of the α-pyrone moiety is predominantly orchestrated by polyketide synthases (PKSs), large multienzyme complexes that catalyze the iterative condensation of simple acyl-CoA precursors.[6][7][8][9] The formation of the α-pyrone ring is a conserved process that typically involves the cyclization of a triketide intermediate.[7][8][9]

Polyketide Synthase (PKS) Pathways

α-Pyrone natural products are biosynthesized by modular type I PKSs, iterative type II and type III PKSs, and fungal nonreducing PKSs (NRPKSs).[6][7]

-

Type I PKSs: These are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain and passed between catalytic domains. The final release and cyclization to form the α-pyrone ring are often catalyzed by a thioesterase (TE) domain.[10]

-

Type II PKSs: These are complexes of monofunctional enzymes. The ACP and ketosynthase (KS) domains are central to the iterative chain elongation.

-

Type III PKSs: These are smaller, homodimeric enzymes that act as chalcone synthase-like enzymes, catalyzing the condensation of an acyl-CoA starter unit with multiple malonyl-CoA extender units.

A Generalized Biosynthetic Scheme

The fundamental biosynthetic logic for α-pyrone formation involves the sequential condensation of acetate units (from acetyl-CoA and malonyl-CoA) to form a linear polyketide chain. This chain then undergoes a cyclization reaction, often an intramolecular aldol or Claisen condensation, followed by dehydration and enolization to yield the stable α-pyrone ring.

Caption: Generalized polyketide pathway for α-pyrone biosynthesis.

Notable α-Pyrone Natural Products

The structural diversity of α-pyrone natural products is vast. Below is a table summarizing a few key examples.

| Natural Product | Source Organism | Key Biological Activity |

| 6-Pentyl-α-pyrone | Trichoderma species | Antifungal, Plant growth-promoting[2][11] |

| Venemycin | Streptomyces venezuelae | Antibacterial |

| Pyrophen | Aspergillus niger | (Biosynthetic precursor)[6][12] |

| Alternariol | Alternaria species | Mycotoxin, Cytotoxic[13] |

| Goniothalamin | Goniothalamus species | Anticancer, Cytotoxic |

| Kavain | Piper methysticum (Kava) | Anxiolytic, Sedative |

Chemical Synthesis: Accessing the α-Pyrone Scaffold

The development of efficient and versatile synthetic methods to construct the α-pyrone ring is crucial for the total synthesis of natural products and the generation of novel analogs for drug discovery. A variety of powerful strategies have emerged, with transition-metal catalysis and cycloaddition reactions being particularly prominent.

Transition-Metal Catalyzed Syntheses

Modern organometallic chemistry has provided a powerful toolkit for the synthesis of α-pyrones.

-

Gold-Catalyzed Reactions: Gold catalysts have been effectively used in cascade reactions of enyne-amides and sulfur ylides, as well as in the coupling of terminal alkynes and propiolic acids to furnish substituted α-pyrones.[7][8][14][15][16]

-

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the coupling of alkynylzinc reagents with haloacrylic acids, have been employed for the synthesis of 6-alkyl-2-pyrones.[2]

-

Ruthenium-Catalyzed Reactions: Ruthenium-catalyzed carbonylative [3+2+1] cycloadditions of silylacetylenes, α,β-unsaturated ketones, and carbon monoxide provide a route to tetrasubstituted 2-pyrones.[2]

-

Nickel-Catalyzed Reactions: Nickel-catalyzed [2+2+2] cycloadditions of diynes and carbon dioxide offer a mild and efficient method for pyrone synthesis.[2]

Cycloaddition Reactions

Cycloaddition strategies, particularly the Diels-Alder reaction, are classic methods for constructing six-membered rings and have been applied to α-pyrone synthesis.

-

Diels-Alder Reactions: The reaction of α-pyrones with strained cyclic allenes can be used to rapidly build complex, heterocyclic scaffolds.[1]

Other Synthetic Approaches

A variety of other synthetic methodologies have also been developed:

-

Domino Reactions: Multi-step reactions that proceed in a single pot, such as those incorporating a 1,2-rearrangement, have been utilized in the total synthesis of complex α-pyrone natural products like delitschiapyrone A.[4]

-

Organocatalysis: Isothiourea-mediated Michael addition/lactonization/thiol elimination cascade sequences have been developed for the synthesis of substituted 2-pyrones.[2]

-

From Acyclic Precursors: Claisen condensation and Wittig reactions are key steps in the synthesis of arabidopyrones from readily available acyclic starting materials.[17]

Representative Synthetic Workflow: Gold-Catalyzed Synthesis

The following diagram illustrates a general workflow for the gold-catalyzed synthesis of α-pyrones from terminal alkynes and propiolic acids.

Caption: Gold-catalyzed synthesis of α-pyrones.

Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted α-Pyrone

The following is a representative protocol based on the work of Schreiber and coworkers for the gold-catalyzed synthesis of α-pyrones.[14][16]

Materials:

-

Terminal alkyne (1.0 equiv)

-

Propiolic acid (1.2 equiv)

-

Ph₃PAuCl (0.05 equiv)

-

AgOTf (0.05 equiv)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of the terminal alkyne in DCM, add the propiolic acid.

-

In a separate vial, premix Ph₃PAuCl and AgOTf in DCM for 5 minutes.

-

Add the catalyst solution to the alkyne and propiolic acid mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-pyrone.

Biological Activities and Drug Discovery Potential

α-Pyrone-containing natural products exhibit a broad and impressive range of biological activities, making them attractive scaffolds for drug discovery.[3][4]

A Spectrum of Pharmacological Effects

-

Antimicrobial and Antifungal: Many α-pyrones, such as 6-pentyl-α-pyrone, display significant activity against pathogenic fungi and bacteria.[2][11]

-

Anticancer and Cytotoxic: Compounds like goniothalamin and alternariol have demonstrated potent cytotoxic effects against various cancer cell lines.[1][13]

-

Anti-inflammatory: Certain α-pyrone derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[15]

-

Anti-HIV: Hydroxylated α-pyrone scaffolds have received FDA approval for use against HIV.[10]

-

Neuroprotective and Anxiolytic: The kavalactones, such as kavain from the kava plant, are well-known for their anxiolytic and sedative properties.

-

Anti-tuberculosis: The α-pyrone scaffold is considered a promising starting point for the development of new anti-tuberculosis drugs, partly due to its role in the cell wall of Mycobacterium tuberculosis.[10]

-

Acetylcholinesterase Inhibition: Some dibenzo-α-pyrones have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[13]

Mechanism of Action: A Case Study of iNOS Inhibition

The anti-inflammatory effects of some α-pyrones are attributed to their ability to suppress the expression of iNOS. This enzyme produces nitric oxide (NO), a key signaling molecule in inflammation. Overproduction of NO can lead to tissue damage.

Caption: Inhibition of the iNOS pathway by α-pyrone derivatives.

Structure-Activity Relationships (SAR)

The biological activity of α-pyrones is highly dependent on the substitution pattern around the core ring. For instance, the presence and position of hydroxyl, alkyl, and aryl groups can significantly influence potency and selectivity. This provides a rich playground for medicinal chemists to explore SAR and optimize lead compounds.

Conclusion and Future Perspectives

The α-pyrone scaffold represents a cornerstone in the chemistry of natural products and a continuing source of inspiration for drug discovery. The elucidation of their biosynthetic pathways not only deepens our understanding of nature's chemical ingenuity but also opens avenues for biosynthetic engineering to produce novel analogs.[6][7][8][9] Concurrently, the ongoing development of innovative and efficient synthetic methodologies provides the tools to access these complex molecules and their derivatives on a larger scale.

The diverse and potent biological activities of α-pyrone-containing compounds, from antimicrobial to anticancer and beyond, ensure their continued relevance in the quest for new therapeutics.[3][4] Future research will undoubtedly focus on:

-

Exploring untapped biological sources for novel α-pyrone natural products.

-

Developing more sustainable and scalable synthetic routes.

-

Utilizing computational and medicinal chemistry approaches to design and synthesize next-generation α-pyrone-based drugs with improved efficacy and safety profiles.

The α-pyrone scaffold, with its rich history and promising future, is set to remain a key player in the field of natural product science and drug development for years to come.

References

- Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases.

- Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. PMC - NIH.

- Biosynthesis of Amino Acid Derived α-Pyrones by an NRPS-NRPKS Hybrid Megasynthetase in Fungi. PubMed.

- Biosynthesis of α-pyrones. PMC - PubMed Central - NIH.

- Natural Dibenzo-α-Pyrones and Their Bioactivities. MDPI.

- α-pyrones and Their Hydroxylated Analogs as Promising Scaffolds Against Mycobacterium Tuberculosis. PubMed.

- α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update.

- α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an upd

- Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. PubMed.

- Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases | Request PDF.

- Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Letters.

- Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors. PubMed Central.

- Systematic approach to the chemical synthesis of arabidopyrones, the unique α-pyrones of Arabidopsis metabolites | Request PDF.

- (PDF) α-Pyrones and Their Hydroxylated Analogs as Promising Scaffolds Against Mycobacterium Tuberculosis.

- (PDF) Natural Dibenzo-α-Pyrones and Their Bioactivities.

- Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities. PubMed.

- Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH.

- Representative natural products containing α-pyrone motif.

- Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Chemistry Portal.

- Synthesis of alpha-pyrones and chromen-2-ones by transition-metal catalyzed annulations of sulfoxonium and iodonium ylides with cis-stilbene acids. New Journal of Chemistry (RSC Publishing).

- Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candid

- Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. DRS@nio.

- An Overview of α-Pyrones as Phytotoxins Produced by Plant P

Sources

- 1. Diels–Alder Cycloadditions of Oxacyclic Allenes and α-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Biosynthesis of α-pyrones | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of alpha-pyrones and chromen-2-ones by transition-metal catalyzed annulations of sulfoxonium and iodonium ylides with cis-stilbene acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of α-pyrones via gold-catalyzed cycloisomerization/[2 + 1] cycloaddition/rearrangement of enyne-amides and sulfur ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Complex α–Pyrones Synthesized by a Gold-Catalyzed Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions | Semantic Scholar [semanticscholar.org]

- 11. 2-Pyrone synthesis [organic-chemistry.org]

- 12. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. 2024.sci-hub.st [2024.sci-hub.st]

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 4,6-Dimethyl-2H-pyran-2-one

Introduction: The Significance of 4,6-Dimethyl-2H-pyran-2-one in Modern Drug Discovery

This compound, a member of the α-pyrone class of heterocyclic compounds, represents a scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyran-2-one core is a recurring motif in a multitude of natural products exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The precise structural characterization of substituted pyranones like this compound is a critical prerequisite for understanding its chemical reactivity, elucidating its mechanism of action in biological systems, and guiding the rational design of novel therapeutic agents.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the chosen analytical methodologies. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to build an unambiguous structural assignment.

Molecular Overview and Synthesis

Chemical Identity:

-

Systematic Name: this compound

-

Common Names: 4,6-Dimethyl-α-pyrone, Mesitene lactone[2]

-

CAS Number: 675-09-2[2]

-

Molecular Formula: C₇H₈O₂[2]

-

Molecular Weight: 124.14 g/mol [2]

A common and effective method for the synthesis of this compound involves the acid-catalyzed self-condensation of ethyl acetoacetate. This reaction proceeds through cyclization and subsequent dehydration to form the stable α-pyrone ring system. For more complex, substituted pyran-2-ones, a one-pot synthesis starting from appropriate ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride is a versatile approach.[3]

The Integrated Spectroscopic Approach: A Workflow for Unambiguous Elucidation

The structural elucidation of a novel or synthesized compound is akin to solving a molecular puzzle. Each spectroscopic technique provides a unique piece of information, and it is the convergence of this data that leads to a confident structural assignment. The workflow we will follow is designed to be self-validating at each step.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte. For this compound, Electron Ionization (EI) is a suitable technique that also yields valuable fragmentation information.

Expected Mass Spectrum Data

| m/z (relative intensity %) | Assignment |

| 124 (M⁺) | Molecular Ion |

| 96 | [M - CO]⁺ |

| 81 | [M - CO - CH₃]⁺ |

| 68 | Retro-Diels-Alder fragmentation fragment |

| 53 | Further fragmentation |

Note: The fragmentation pattern is inferred from common pathways for pyran-2-ones and related structures. The relative intensities can vary based on instrumentation and conditions.

Interpretation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through characteristic pathways for α-pyrones. The initial fragmentation often involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, a hallmark of this class of compounds. Subsequent loss of a methyl radical (•CH₃) from the resulting ion is also a probable event. A retro-Diels-Alder reaction is another potential fragmentation route for unsaturated cyclic systems.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-200

-

Scan Speed: 1 scan/second

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Connectivity

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can establish the carbon framework and the placement of protons.

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | - | ~164.0 |

| 3 | ~5.8 | s | - | ~99.0 |

| 4 | - | - | - | ~161.0 |

| 4-CH₃ | ~2.1 | s | - | ~20.0 |

| 5 | ~6.0 | s | - | ~110.0 |

| 6 | - | - | - | ~153.0 |

| 6-CH₃ | ~2.3 | s | - | ~23.0 |

Note: These are predicted chemical shifts based on typical values for α-pyrones and substituted alkenes. Actual values may vary slightly.

Detailed Structural Elucidation using 2D NMR

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, we would not expect to see any cross-peaks in the COSY spectrum as the vinylic protons and the methyl protons are not coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. We would expect to see correlations between the proton signal at ~5.8 ppm and the carbon signal at ~99.0 ppm (C3-H3), the proton signal at ~6.0 ppm and the carbon signal at ~110.0 ppm (C5-H5), the methyl proton signal at ~2.1 ppm and the methyl carbon at ~20.0 ppm (4-CH₃), and the methyl proton signal at ~2.3 ppm and the methyl carbon at ~23.0 ppm (6-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across multiple bonds (typically 2-3 bonds) and for assigning quaternary carbons. Key expected correlations include:

-

The protons of the 4-CH₃ group (~2.1 ppm) should show correlations to C3, C4, and C5.

-

The protons of the 6-CH₃ group (~2.3 ppm) should show correlations to C5 and C6.

-

The H3 proton (~5.8 ppm) should show correlations to C2, C4, and C5.

-

The H5 proton (~6.0 ppm) should show correlations to C3, C4, and the 6-CH₃ carbon.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[5]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: Acquire a standard gradient-selected COSY experiment.

-

HSQC: Acquire a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

-

HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range C-H couplings (typically 8-10 Hz).

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16). Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretch (vinylic) |

| ~2950 | C-H stretch (methyl) |

| ~1720 | C=O stretch (α,β-unsaturated lactone) |

| ~1640, ~1560 | C=C stretch (conjugated system) |

| ~1250 | C-O stretch (ester) |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretching vibration of the α,β-unsaturated lactone.[6] The presence of conjugated double bonds will give rise to characteristic C=C stretching vibrations in the 1640-1560 cm⁻¹ region. The C-H stretching vibrations of the vinylic and methyl protons will be observed above and below 3000 cm⁻¹, respectively. The C-O stretching of the ester group will likely appear in the fingerprint region around 1250 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expected UV-Vis Absorption Maxima

| Transition | λ_max (nm) | Solvent |

| π → π | ~290-310 | Methanol |

| n → π | ~320-340 | Cyclohexane |

Note: The position of the absorption maxima can be influenced by solvent polarity. The n → π transition is often weak and may be obscured by the stronger π → π* transition.*

Interpretation of the UV-Vis Spectrum

The conjugated diene and the α,β-unsaturated lactone system in this compound are expected to give rise to a strong π → π* absorption in the UV region.[7] The weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, may also be observable, particularly in non-polar solvents.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this integrated spectroscopic workflow, a complete and unambiguous structural elucidation of this compound can be achieved. Each technique provides complementary information that, when taken together, builds a self-validating case for the final structure. The mass spectrum confirms the molecular formula, the FT-IR spectrum identifies the key functional groups, the UV-Vis spectrum verifies the conjugated system, and the suite of NMR experiments definitively establishes the connectivity and chemical environment of every atom in the molecule. This rigorous approach is fundamental to advancing our understanding of this important heterocyclic scaffold and its potential applications in drug discovery and development.

References

-

Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, K. M., & El-Sayed, R. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal of the Chilean Chemical Society, 67(3), 5543-5594. [Link]

-

Koren, G., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-4H-pyran-4-one. [Link]

-

PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-4,6-dimethyl-. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Rapid Communications in Mass Spectrometry. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. [Link]

-

ResearchGate. (n.d.). Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at.... [Link]

-

ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

-

An-Najah National University. (2024). Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. [Link]

-

Molecules. (2022). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. [Link]

-

Scifiniti. (n.d.). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. [Link]

-

Molecules. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

-

Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

-

Starna. (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 2. 2H-Pyran-2-one, 4,6-dimethyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. staff.najah.edu [staff.najah.edu]

- 7. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyran-2-one Derivatives: A Technical Guide for Researchers

The pyran-2-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a focal point for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of pyran-2-one derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This guide delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to facilitate comparative analysis.

Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle

Pyran-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Mechanism of Action

A significant body of research points to the ability of pyran-2-one derivatives to trigger apoptosis in cancer cells. For instance, certain derivatives isolated from Croton crassifolius have been shown to induce apoptosis in HepG2 liver cancer cells through the p53-mediated Ras/Raf/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation and survival, and its suppression by these compounds leads to the activation of the apoptotic cascade.

Furthermore, novel fused pyran derivatives have been reported to induce apoptosis and target cell cycle progression in various cancer cell lines, including MCF7 (breast), A549 (lung), and HCT116 (colorectal). These compounds can alter cellular and nuclear morphology, inhibit colony formation, and cause DNA double-strand breaks, all of which are hallmarks of apoptosis.[4][5] Their ability to arrest the cell cycle at different phases, such as G2/M, further contributes to their anticancer efficacy by preventing the proliferation of malignant cells.[4]

Caption: Simplified signaling pathway of pyran-2-one derivatives' anticancer activity.

Quantitative Data on Anticancer Activity

The cytotoxic effects of pyran-2-one derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyran-2-one derivative from Croton crassifolius | HepG2 (Liver) | 9.8 | [1] |

| Fused pyran derivative 6e | MCF7 (Breast) | 12.46 ± 2.72 | [4] |

| Fused pyran derivative 14b | A549 (Lung) | 0.23 ± 0.12 | [4] |

| Fused pyran derivative 8c | HCT116 (Colorectal) | 7.58 ± 1.01 | [4] |

| 4H-Pyran derivative 4d | HepG2 (Liver) | 42.36 | [6] |

| 4H-Pyran derivative 4f | MCF7 (Breast) | 35.69 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyran-2-one derivatives in the culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

References

- 1. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

electrophilic and nucleophilic sites of 4,6-Dimethyl-2H-pyran-2-one

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-Dimethyl-2H-pyran-2-one

Abstract

This compound is a versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic structure, characterized by an α,β-unsaturated lactone system, imparts a dual reactivity profile, enabling it to react with both nucleophiles and electrophiles. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the molecule. We will explore the underlying electronic principles governing its reactivity, detail key reaction classes including nucleophilic attack, ring-opening and transformation reactions, and pericyclic processes, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold.

Introduction and Molecular Overview

This compound, also known as 4,6-dimethylcoumalin, is a member of the 2-pyrone family of compounds.[1][2] These six-membered unsaturated lactones are prevalent motifs in numerous natural products exhibiting a wide spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic properties.[3] The synthetic utility of the 2-pyrone core lies in its conjugated system, which provides multiple reactive centers for chemical modification.[4] Specifically, the 4,6-dimethyl substituted variant offers a stable, readily accessible platform for constructing more complex molecular architectures, making it a compound of significant interest in medicinal chemistry and materials science.

The foundational structure consists of a diene system incorporated within a cyclic ester (lactone). This arrangement creates a polarized molecule with distinct regions of high and low electron density, which dictates its chemical behavior. Understanding this electronic landscape is paramount to predicting its reactions and designing rational synthetic strategies.

Electronic Structure: The Origin of Dual Reactivity

The reactivity of this compound is a direct consequence of its conjugated π-system, which includes the endocyclic C3=C4 double bond, the C5=C6 double bond, and the C2 carbonyl group. This conjugation allows for electron delocalization across the ring, which can be visualized through resonance structures.

The key takeaway from the resonance analysis is the creation of multiple electron-deficient (electrophilic) centers. The carbonyl carbon (C2) bears a significant partial positive charge, making it a hard electrophilic site. Furthermore, conjugation extends this positive character to the vinylic carbons at C4 and C6, rendering them soft electrophilic sites susceptible to conjugate addition.[3][4]

Conversely, the π-system also creates regions of higher electron density, particularly at the C3 and C5 positions, which allows the ring to participate in electrophilic substitution reactions, demonstrating its aromatic-like character.[3]

Caption: Workflow for nucleophilic ring-opening and transformation.

Experimental Protocol 1: Synthesis of a Pyridone Derivative

Objective: To demonstrate the ring transformation of this compound upon reaction with an amine.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add an excess of the desired primary amine (e.g., aniline, 2.0 eq).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the corresponding 1-substituted-4,6-dimethyl-2-pyridone. [3][4]

Attack at C4/C6: Conjugate (Michael) Additions

The C4 and C6 positions, being in conjugation with the carbonyl group, are soft electrophilic centers. They are prime targets for attack by soft nucleophiles in a Michael-type 1,4- or 1,6-addition. This reaction is synthetically valuable as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the vinylic positions without opening the pyrone ring.

The choice between C4 and C6 attack is influenced by steric and electronic factors, but both are viable. This reactivity makes 2-pyrones excellent Michael acceptors. [5]

The Nucleophilic Nature: Reactions with Electrophiles

While dominated by its electrophilic character, the 2-pyrone ring also exhibits nucleophilic properties. The aromatic-like nature of the conjugated system allows it to undergo electrophilic substitution reactions, typically at the electron-rich C3 and C5 positions. [3] Common electrophilic substitution reactions for the parent 2H-pyran-2-one ring include:

-

Halogenation: Reaction with reagents like Br₂ or NBS.

-

Nitration: Using nitrating mixtures (e.g., HNO₃/H₂SO₄).

-

Sulfonation: Reaction with fuming sulfuric acid.

For this compound, the C3 and C5 positions are the expected sites of attack. The directing effects of the existing methyl and carbonyl groups will influence the regioselectivity of these substitutions.

Pericyclic Chemistry: The Diels-Alder Reaction

One of the most powerful applications of 2-pyrones in synthesis is their participation as the 4π-electron component (diene) in Diels-Alder reactions. [6]The conjugated C3-C4-C5-C6 system readily engages with electron-deficient dienophiles (2π-electron components) like maleic anhydride or acetylenic esters.

A key feature of these cycloadditions is that the initial bicyclic adduct, containing an oxabicyclo[2.2.2]octenone core, is often thermally unstable. [4][6]It readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂). This sequence provides a versatile and highly convergent route to substituted aromatic compounds, which would be difficult to access through other means. [7]

Caption: The Diels-Alder / retro-Diels-Alder reaction sequence.

Experimental Protocol 2: Diels-Alder Reaction with an Alkyne

Objective: To synthesize a substituted benzene derivative via a Diels-Alder/retro-Diels-Alder cascade.

Methodology:

-

Reaction Setup: Combine this compound (1.0 eq) and a dienophile, such as dimethyl acetylenedicarboxylate (DMAD, 1.1 eq), in a high-boiling point, inert solvent like toluene or xylene in a sealed tube or a flask equipped with a reflux condenser.

-

Heating: Heat the mixture to a high temperature (typically 120-180 °C) to facilitate both the initial cycloaddition and the subsequent CO₂ extrusion.

-

Monitoring: Follow the consumption of the starting materials by TLC or GC-MS. The evolution of CO₂ gas is an indicator of the retro-Diels-Alder step.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting substituted aromatic product can be purified by column chromatography on silica gel to afford the pure compound. [8]

Summary of Reactivity

The table below summarizes the key reactive sites of this compound and their characteristic transformations.

| Site(s) of Reactivity | Type of Reagent | Reaction Type | Typical Product(s) |

| C2 (Carbonyl) | Hard Nucleophiles (e.g., R-NH₂, OH⁻) | Nucleophilic Acyl Attack | Ring-opened products, Pyridones |

| C4, C6 (Vinylic) | Soft Nucleophiles (e.g., Enolates) | Conjugate (Michael) Addition | 1,4- or 1,6-Adducts |

| C3, C5 (Vinylic) | Electrophiles (e.g., Br⁺, NO₂⁺) | Electrophilic Substitution | Substituted 2-pyrones |

| C3-C6 Diene | Dienophiles (e.g., Alkynes, Alkenes) | Diels-Alder Cycloaddition | Substituted Aromatic Rings (after CO₂ loss) |

Conclusion

This compound is a molecule of profound synthetic utility, owing to its well-defined and predictable reactivity. Its electronic architecture presents multiple electrophilic centers at C2, C4, and C6, making it an excellent substrate for a variety of nucleophilic attacks that can lead to ring-opening, functionalization, or complete transformation into different heterocyclic systems. Concurrently, its ability to act as a diene in Diels-Alder reactions provides an elegant and efficient pathway to complex aromatic structures. A thorough understanding of these reactive sites, as detailed in this guide, empowers chemists to strategically employ this scaffold in the synthesis of novel compounds for pharmaceutical and material science applications.

References

-

ResearchGate. (2015). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Retrieved from [Link]

-

HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-4,6-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

Semantic Scholar. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Retrieved from [Link]

-

ResearchGate. (2000). Preparation and investigation of the Diels-Alder reaction of 4,6-disubstituted thiopyran-2(H)-ones with 1,4-naphthoquinone and N-phenylmaleimide. Retrieved from [Link]

-

HETEROCYCLES. (n.d.). 3-Acylamino-2H-pyran-2-ones as dienes in Diels-Alder reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Pyrone (1) as diene in Diels-Alder reactions. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (1984). Inverse electron demand Diels-Alder reactions of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters and morpholino enamines. Retrieved from [Link]

-

ACS Publications. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Retrieved from [Link]

Sources

- 1. 2H-Pyran-2-one, 4,6-dimethyl- [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. This compound | 675-09-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

4,6-Dimethyl-2H-pyran-2-one chemical structure and IUPAC name

An In-depth Technical Guide to 4,6-Dimethyl-2H-pyran-2-one for Drug Development Professionals

Introduction

The pyran-2-one ring system, a six-membered heterocyclic lactone, is a foundational scaffold in a vast array of natural products that exhibit significant biological activities.[1] This has established the pyran-2-one moiety as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for multiple biological targets.[1] Within this important class of compounds, This compound (CAS No. 675-09-2) serves as a versatile and fundamental building block in organic synthesis.[1] Its unique electronic properties, stemming from the conjugated lactone and diene system, impart a distinct reactivity profile that synthetic chemists leverage to construct more complex molecular architectures, including a diverse range of other heterocyclic compounds such as pyridines and pyrazoles.[1] This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic properties, and core reactivity, offering field-proven insights for researchers in drug discovery and development.

Chemical Identity and Structure

The definitive structure of this compound is characterized by a six-membered pyran ring containing a ketone at the 2-position and methyl groups at the 4- and 6-positions.

IUPAC Name: this compound[2]

Common Synonyms: 4,6-Dimethyl-α-pyrone, Mesitene lactone, 4,6-Dimethylcoumalin, 4,6-Dimethyl-2-pyrone.[3][4][5][6][7]

| Identifier | Value | Source |

| CAS Number | 675-09-2 | [1][3][4] |

| Molecular Formula | C₇H₈O₂ | [3][4][8] |

| Molecular Weight | 124.14 g/mol | [1][4][8] |

| Appearance | Yellow, Crystalline Low Melting Mass | [4] |

| Melting Point | 48-50 °C | [4][9] |

| Boiling Point | 245 °C | [10][11] |

| InChI Key | IXYLIUKQQQXXON-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(C)=CC(=O)O1 | [2] |

Synthesis of this compound

Established synthetic routes to this compound provide reliable and scalable access to the compound. A foundational and robust method involves the acid-catalyzed self-condensation of ethyl acetoacetate.[1] This process proceeds through cyclization and subsequent dehydration to furnish the stable aromatic pyran-2-one ring system.[1]

Mechanism: Acid-Catalyzed Self-Condensation

The mechanism is initiated by the protonation of a carbonyl group on one molecule of ethyl acetoacetate. This activation facilitates a nucleophilic attack from the enol form of a second molecule. The resulting intermediate then undergoes intramolecular cyclization and elimination of water and ethanol to yield the final product.

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol: Synthesis from Dehydroacetic Acid

An alternative and common laboratory preparation involves the acid-catalyzed dealdolization of dehydroacetic acid.

Materials:

-

Dehydroacetic acid

-

Concentrated Sulfuric Acid

-

Water

-

Ethanol

-

Sodium Bicarbonate

Procedure:

-

Reaction Setup: In a round-bottom flask, add dehydroacetic acid. Cool the flask in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled dehydroacetic acid with stirring. The reaction is exothermic and the temperature should be monitored.

-

Heating: After the addition is complete, remove the ice bath and gently heat the mixture in a water bath at 80-90°C for 30 minutes. The mixture will darken and evolve carbon dioxide.

-

Quenching: Allow the mixture to cool to room temperature and then pour it cautiously over crushed ice in a beaker.

-

Precipitation & Isolation: A solid precipitate of this compound will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure, crystalline this compound.

-

Validation: Confirm the product's identity and purity by measuring its melting point (expected: 48-50 °C) and acquiring spectroscopic data (IR, NMR).

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structural integrity of synthesized this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, characteristic absorption band for the α,β-unsaturated lactone carbonyl (C=O) group, typically appearing around 1720-1740 cm⁻¹.[1] Additional significant peaks include C=C stretching vibrations in the 1550-1650 cm⁻¹ region and C-H stretching from the methyl groups around 2900-3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is simple and diagnostic. It will show two distinct singlets for the two non-equivalent methyl groups (C4-CH₃ and C6-CH₃) and two singlets or narrow doublets for the two vinyl protons at the C3 and C5 positions. The chemical shifts are influenced by the electronic environment of the heterocyclic ring.

-

¹³C NMR: The carbon NMR will display seven distinct signals: a signal for the carbonyl carbon (C2) in the downfield region (~160-165 ppm), four signals for the sp² carbons of the ring, and two signals for the methyl group carbons in the upfield region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 124.[1][3]

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its dual nature as both a conjugated diene and an α,β-unsaturated lactone.[1] The electron-withdrawing effect of the carbonyl group and the ring oxygen atom creates three primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2) and the vinylic carbons at C4 and C6.[1][12]

Nucleophilic Attack and Ring-Opening Reactions

A characteristic feature of 2H-pyran-2-ones is their propensity to undergo ring-opening reactions when treated with nucleophiles.[1][12] This reactivity provides a powerful pathway for transforming the pyran-2-one scaffold into a wide variety of other heterocyclic systems.

Mechanism: Ring Transformation with Nitrogen Nucleophiles The reaction with nitrogen nucleophiles, such as primary amines or hydrazines, is a classic example. The mechanism involves an initial nucleophilic attack on one of the electrophilic carbons (typically C6), followed by cleavage of the pyran ring to form an open-chain intermediate. This intermediate then undergoes intramolecular cyclization and elimination to yield a new, stable heterocyclic ring, such as a pyridone.[1]

Caption: General mechanism for the transformation of a pyran-2-one.

Pericyclic Reactions

The conjugated diene system within the this compound ring allows it to participate as the diene component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1] This enables the construction of complex bicyclic systems, further highlighting the compound's utility as a synthetic building block.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its pyran-2-one core is a privileged scaffold found in numerous biologically active molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging this molecule as a starting material or intermediate in the design and synthesis of novel therapeutic agents. The susceptibility of its electrophilic centers to nucleophilic attack provides a reliable and powerful strategy for ring transformation reactions, opening pathways to a diverse range of valuable heterocyclic structures.

References

- Benchchem. (n.d.). This compound | 675-09-2.

- Sigma-Aldrich. (n.d.). 4,6-Dimethyl-a-pyrone 98 | 675-09-2.

- NIST. (n.d.). 2H-Pyran-2-one, 4,6-dimethyl-. NIST Chemistry WebBook.

- Stenutz. (n.d.). This compound.

- ChemicalBook. (n.d.). 4,6-Dimethyl-2-pyrone | 675-09-2.

- Fisher Scientific. (n.d.). CAS RN 675-09-2.

- CAS Common Chemistry. (n.d.). Mesitene lactone.

- Santa Cruz Biotechnology. (n.d.). 4,6-Dimethyl-α-pyrone, CAS 675-09-2.

- ResearchGate. (n.d.). A Simple Preparation of Some 4Methyl2H-pyran-2-ones.

- Semantic Scholar. (n.d.). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES.

- Parchem. (n.d.). 4,6-DIMETHYL-PYRAN-2-ONE (Cas 675-09-2).

- HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents.

- SIELC Technologies. (2018). 2H-Pyran-2-one, 4,6-dimethyl-.

- Chemsrc. (n.d.). This compound | CAS#:675-09-2.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 675-09-2.

- ResearchGate. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

Sources

- 1. This compound | 675-09-2 | Benchchem [benchchem.com]

- 2. This compound | CAS 675-09-2 [matrix-fine-chemicals.com]

- 3. 2H-Pyran-2-one, 4,6-dimethyl- [webbook.nist.gov]

- 4. 4,6-Dimethyl-2-pyrone | 675-09-2 [chemicalbook.com]

- 5. CAS RN 675-09-2 | Fisher Scientific [fishersci.com]

- 6. parchem.com [parchem.com]

- 7. 2H-Pyran-2-one, 4,6-dimethyl- | SIELC Technologies [sielc.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS#:675-09-2 | Chemsrc [chemsrc.com]

- 10. This compound [stenutz.eu]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Foreword: The Pyran-2-one Core - A Privileged Scaffold of Duality

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyran-2-one Core